Dibutyltin maleate

Description

The exact mass of the compound 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl- is 348.038362 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.2C4H9.Sn/c5-3(6)1-2-4(7)8;2*1-3-4-2;/h1-2H,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBLRPRYYSJUCZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029599 | |

| Record name | Dibutyltin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

78-04-6, 53507-04-3 | |

| Record name | Dibutyltin maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyltin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyltin maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dibutyltin maleate CAS number and properties

An In-depth Technical Guide to Dibutyltin (B87310) Maleate (B1232345)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyltin maleate (DBTM) is an organotin compound with the chemical formula C₁₂H₂₀O₄Sn.[1][2] It is a versatile chemical primarily utilized as a heat stabilizer for polyvinyl chloride (PVC) resins and as a condensation catalyst in the synthesis of polymers and other organic compounds.[1][3][4][5][6] This guide provides a comprehensive overview of its chemical and physical properties, synthesis and analytical protocols, and its biological interactions, particularly its effects on cellular signaling pathways.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. It is typically a white amorphous powder or a colorless to pale yellow liquid.[3][7][8] It exhibits low volatility and is slightly soluble in organic solvents like benzene (B151609) and toluene, while being insoluble in water.[3][5][7]

| Property | Value | References |

| CAS Number | 78-04-6 | [1][2][3][7] |

| Molecular Formula | C₁₂H₂₀O₄Sn | [1][2][3] |

| Molecular Weight | 346.99 g/mol | [1][7] |

| Appearance | White powder or colorless to pale yellow liquid | [3][7][8] |

| Melting Point | 108-113 °C or 110 °C or 135-138 °C | [7][8][9] |

| Solubility | Slightly soluble in benzene and toluene; Insoluble in water | [7] |

| Flash Point | 204 °C | [8] |

| Tin Content | ~34.2% | [8][9] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of dibutyltin oxide with maleic anhydride (B1165640).[9]

Materials:

-

Dibutyltin oxide, finely divided

-

Maleic anhydride

-

Inert cycloaliphatic hydrocarbon solvent (e.g., cyclohexane)[9]

-

Tumbling type mixing apparatus

-

Reaction vessel with heating and cooling capabilities[9]

Procedure:

-

A mixture of finely divided dibutyltin oxide (3 moles) and maleic anhydride (1.5 moles) is blended in a tumbling type mixing apparatus.

-

Alternatively, substantially stoichiometric amounts of maleic anhydride and dibutyltin oxide are reacted in the presence of an inert cycloaliphatic hydrocarbon solvent (with a boiling point of at least 75°C) as a reaction medium.[9]

-

The reaction mixture is heated. The reaction can be maintained at a temperature between 60°C and 130°C.[9]

-

The progress of the reaction can be monitored by differential thermal analysis, which will indicate the formation of non-stoichiometric this compound.

-

After the completion of the reaction, the reaction medium is cooled to approximately 15°C to 35°C to crystallize the this compound product.[9]

-

The crystallized product is then recovered by filtration.[9]

-

The recovered product can be dried on trays at a temperature of 50°C to 90°C.[9]

Analysis of this compound in PVC Products by GC/MS

This protocol describes the analysis of dibutyltin compounds in PVC products, adapted from Japan's Food Sanitation Act.[10]

Materials:

-

PVC sample

-

Hydrochloric acid

-

Sodium tetraethylborate

-

Acetic acid/sodium acetate (B1210297) buffer solution

-

Gas chromatograph-mass spectrometer (GC/MS)

Sample Preparation:

-

A small piece of the PVC sample (e.g., 5 mm) is subjected to solvent extraction under acidic conditions using hydrochloric acid.[10]

-

The extract is then derivatized using sodium tetraethylborate. This is done by adding an acetic acid/sodium acetate buffer solution and a sodium tetraethylborate aqueous solution, followed by vigorous shaking.[10]

-

The hexane layer containing the derivatized dibutyltin is collected for GC/MS analysis.[10]

GC/MS Analysis:

-

The derivatized sample is injected into the GC/MS system.[10]

-

The analysis is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[10]

-

Quantitation is achieved by comparing the peak area of the derivatized dibutyltin in the sample to that of a standard solution of known concentration.[10]

Biological Activity and Signaling Pathways

Dibutyltin compounds, including this compound, have been shown to exert significant biological effects, including immunotoxicity and developmental toxicity.[6][11][12][13] Notably, these compounds are identified as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor alpha (RXRα), which are key regulators of adipogenesis and inflammation.[11][14]

PPARγ/RXRα Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in activating the PPARγ/RXRα signaling pathway, leading to adipogenesis.

Caption: Activation of the PPARγ/RXRα pathway by this compound.

Experimental and Analytical Workflows

The following diagram outlines a general workflow for the synthesis and subsequent analysis of this compound.

Caption: General workflow for synthesis and analysis of this compound.

Conclusion

This compound is a commercially significant organotin compound with well-defined applications in the polymer industry. Its synthesis and analysis are achievable through established chemical protocols. However, its biological activity, particularly its role as an endocrine disruptor through the activation of the PPARγ/RXRα signaling pathway, warrants careful consideration in its handling and application, especially for professionals in drug development and life sciences. Further research is necessary to fully elucidate the long-term health effects of exposure to dibutyltin compounds.[13]

References

- 1. This compound | C12H20O4Sn | CID 9906251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. CAS 78-04-6: this compound | CymitQuimica [cymitquimica.com]

- 4. bdmaee.net [bdmaee.net]

- 5. nbinno.com [nbinno.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. This compound | 78-04-6 [chemicalbook.com]

- 8. osha.gov [osha.gov]

- 9. US3522282A - Process for preparing this compound - Google Patents [patents.google.com]

- 10. shimadzu.com [shimadzu.com]

- 11. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Dibutyltin maleate molecular structure and synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, synthesis, and key properties of dibutyltin (B87310) maleate (B1232345). The information is intended to support research, development, and application activities involving this organotin compound.

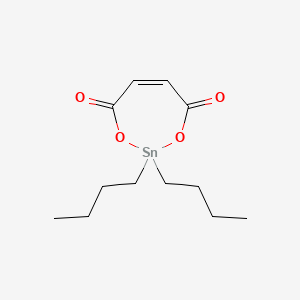

Molecular Structure

Dibutyltin maleate, with the chemical formula C₁₂H₂₀O₄Sn, is an organotin compound where a dibutyltin cation is coordinated with a maleate anion. The structure features a central tin atom bonded to two butyl groups and two oxygen atoms from the maleate ligand, forming a heterocyclic ring.[1]

Structural Details:

-

Chemical Name: 2,2-Dibutyl-1,3,2-dioxastannepine-4,7-dione

-

CAS Number: 78-04-6

-

SMILES: CCCC[Sn]1(CCCC)OC(=O)C=CC(=O)O1

The coordination of the dibutyltin moiety with maleic acid results in a compound that typically appears as a white powder or a colorless to pale yellow liquid.[1][3] It exhibits low volatility and is moderately soluble in organic solvents, while being insoluble in water.[3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₄Sn | [1][2] |

| Molecular Weight | 346.99 g/mol | [1][2] |

| Appearance | White powder or colorless to pale yellow liquid | [1][3] |

| Melting Point | 108-113 °C or 135-140 °C (literature) | [3] |

| Solubility | Soluble in benzene (B151609) and toluene; Insoluble in water | [3][4] |

| Tin Content | ~34.2% (theoretical) | [5][6] |

| Saponification Number | ~323 (theoretical) | [5] |

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are best sourced from dedicated databases, the available literature indicates the use of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for its characterization.[2][7][8]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and industrially relevant processes involve the reaction of dibutyltin oxide with maleic anhydride (B1165640) or maleic acid. Two primary experimental protocols are detailed below.

Method 1: Solvent-Free Reaction of Dibutyltin Oxide and Maleic Anhydride

This method provides a direct route to this compound without the need for a solvent, which can be advantageous in terms of process efficiency and environmental considerations.

Experimental Protocol:

-

Reactant Preparation: Finely divide 747 g (3 moles) of dibutyltin oxide and 147.5 g (1.5 moles) of maleic anhydride.

-

Mixing: The reactants are blended in a tumbling-type mixing apparatus, such as a Twin-Shell Dry Blender.

-

Initial Reaction: The mixture is tumbled at ambient temperature for one hour.

-

Heating: The walls of the mixing chamber are then heated. After one hour of heating, the temperature of the material should reach approximately 54°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as differential thermal analysis to confirm the formation of this compound. The reaction is typically complete at this stage.

-

Further Heating (Optional): Additional heating for several hours generally does not result in significant changes to the product.

Method 2: Synthesis in an Inert Cycloaliphatic Hydrocarbon Solvent

This process utilizes a solvent to facilitate the reaction and subsequent purification of the product through crystallization.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, charge 100 parts by weight of an inert cycloaliphatic hydrocarbon solvent with a boiling point of at least 75°C.

-

Addition of Dibutyltin Oxide: Add 100 parts by weight of dibutyltin oxide to the solvent.

-

Addition of Maleic Anhydride: Add 37.2-42.0 parts by weight (preferably 39.9 parts) of maleic anhydride to the reaction mixture. The recommended weight ratio of solvent to maleic anhydride is between 1.5:1 and 12:1 (preferably 2.5:1).

-

Reaction Conditions: The mixture is heated to 55-70°C (preferably 60°C). The reaction is exothermic, and the temperature may rise to 100-110°C. The reaction is typically held at this temperature for about one hour.

-

Crystallization: After the reaction is complete, the mixture is cooled to 15-40°C to induce crystallization of the this compound product.[5]

-

Filtration and Washing: The crystallized product is recovered by filtration. The filter cake is then washed with the solvent.

-

Drying: The isolated product is dried at 50-60°C to yield the final this compound. This process can achieve a yield of approximately 97.9%.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the solvent-based synthesis of this compound.

Caption: Solvent-based synthesis of this compound.

Applications and Safety Considerations

This compound is primarily used as a heat stabilizer for polyvinyl chloride (PVC) and as a catalyst in the production of polyurethanes. It is important to note that organotin compounds, including this compound, can be hazardous. This compound is classified as toxic and may cause severe skin burns, eye damage, and may have adverse effects on fertility or the unborn child.[4] Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential when handling this chemical.[6][9]

References

- 1. CAS 78-04-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H20O4Sn | CID 9906251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 78-04-6 [chemicalbook.com]

- 4. This compound Manufacturers, with SDS [mubychem.com]

- 5. US3522282A - Process for preparing this compound - Google Patents [patents.google.com]

- 6. osha.gov [osha.gov]

- 7. This compound(78-04-6) IR Spectrum [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Solubility of Dibutyltin Maleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibutyltin (B87310) maleate (B1232345) in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information and provides a detailed, adaptable experimental protocol for its quantitative determination. Furthermore, it elucidates the known toxicological signaling pathways of dibutyltin compounds, offering critical insights for safety and mechanism-of-action studies.

Introduction to Dibutyltin Maleate

This compound (DBTM), with the chemical formula C₁₂H₂₀O₄Sn, is an organotin compound primarily used as a heat stabilizer for polyvinyl chloride (PVC) resins and as a catalyst in various chemical reactions.[1][2][3] Its physical form is typically a white amorphous powder.[3][4] Understanding its solubility in organic solvents is crucial for its application in polymer processing, formulation development, and for assessing its environmental fate and toxicological profile.

Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility Description | Citations |

| Aromatic Hydrocarbons | Benzene | Soluble | [2][4] |

| Toluene | Slightly Soluble | [3] | |

| Ketones | Acetone | Soluble | [4] |

| Alcohols | Ethanol | Soluble | [4] |

| Esters | Organic Esters | Soluble | [2][4] |

| Aqueous | Water | Insoluble | [3][4] |

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method, a standard approach for solubility measurement.[5]

3.1. Principle

An excess amount of solid this compound is agitated in the solvent of choice at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear supernatant is determined using a suitable analytical technique.

3.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Glass vials or flasks with screw caps

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another appropriate quantitative analytical instrument.

-

Volumetric flasks and pipettes

3.3. Experimental Workflow

The general workflow for determining the solubility of this compound is depicted below.

3.4. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Accurately dispense a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by measuring the concentration at different time points until it becomes constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid, centrifuge the vials at the experimental temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC.

-

Accurately dilute the filtered supernatant with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

-

Toxicological Signaling Pathways

Organotin compounds, including dibutyltin derivatives, are known to exert toxicity through various mechanisms at the cellular level. Understanding these pathways is crucial for risk assessment and in the context of drug development, where off-target effects are a major concern.

4.1. Nuclear Receptor Agonism

Studies have shown that dibutyltin compounds, including this compound, can act as partial agonists for the nuclear receptors Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor alpha (RXRα).[6][7] These receptors are key regulators of adipogenesis (fat cell formation) and inflammation.

As illustrated in Figure 2, the binding of this compound to PPARγ and RXRα can trigger downstream events, leading to the induction of adipogenesis and the suppression of certain inflammatory genes.[6][7] This endocrine-disrupting activity is a significant aspect of its toxicological profile.

4.2. Ion Pump Inhibition

Another recognized mechanism of organotin toxicity is the inhibition of essential ion pumps in cell membranes, such as Na+/K+-ATPase and H+/K+-ATPase.[8][9][10] These pumps are vital for maintaining cellular ion gradients, membrane potential, and pH homeostasis.

The inhibition of these ATPases by organotin compounds disrupts critical cellular functions, leading to a cascade of detrimental effects, including altered nerve function, cell swelling, and apoptosis.[8][9] This mechanism contributes significantly to the broad-spectrum toxicity of this class of chemicals.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, its qualitative solubility profile indicates good solubility in common organic solvents like benzene, acetone, ethanol, and various esters. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific needs. Furthermore, the elucidation of its interactions with key cellular signaling pathways, namely as a nuclear receptor agonist and an ion pump inhibitor, provides critical knowledge for professionals in drug development and toxicology. These insights are essential for both harnessing its catalytic properties safely and for mitigating its potential adverse health effects.

References

- 1. CAS 78-04-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound Manufacturers, with SDS [mubychem.com]

- 3. This compound | 78-04-6 [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toxicity of organotin compounds: shared and unshared biochemical targets and mechanisms in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation of Dibutyltin Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyltin (B87310) maleate (B1232345) (DBTM) is an organotin compound with the chemical formula C₁₂H₂₀O₄Sn.[1][2][3] It is widely utilized as a heat stabilizer for polyvinyl chloride (PVC) resins and as a condensation catalyst.[4][5] Understanding the thermal stability and degradation profile of DBTM is critical for its application in polymer processing, chemical synthesis, and for assessing its environmental and toxicological impact. This technical guide provides a comprehensive overview of the thermal behavior of dibutyltin maleate, including its decomposition pathways and methodologies for its analysis.

Physicochemical Properties

This compound typically presents as a white amorphous powder.[4] There is notable variability in the reported melting point of this compound, with ranges cited as 108-113 °C and 135-140 °C.[6][7] This discrepancy may be attributed to variations in the purity of the substance or the possibility that it undergoes decomposition upon melting.

Thermal Stability and Degradation

This compound is stable under standard storage conditions. However, it is susceptible to degradation when exposed to heat. The thermal decomposition of organotin compounds like this compound involves the cleavage of the tin-carbon bonds.[8]

Thermogravimetric Analysis (TGA)

Table 1: Anticipated Thermal Decomposition Profile of this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragments |

| 1 | 150 - 250 | Variable | Butyl groups |

| 2 | 250 - 400 | Variable | Maleate moiety |

| 3 | > 400 | Variable | Further fragmentation |

| Final Residue | > 700 | Remaining Mass | Tin oxides |

Note: The data in this table is hypothetical and based on the thermal behavior of similar organotin compounds. Actual values for this compound may vary and require experimental verification.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry can be employed to determine the thermal transitions of this compound. The varied melting points reported in the literature suggest that DSC analysis would likely reveal a complex thermal profile, potentially showing an endothermic event associated with melting, immediately followed by exothermic decomposition.

Table 2: Reported Melting Points of this compound

| Melting Point Range (°C) | Source |

| 108-113 | [7] |

| 135-140 | [6] |

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is proposed to proceed through a multi-step mechanism involving the sequential loss of its organic ligands. The initial step is likely the cleavage of the tin-carbon bonds, releasing the butyl groups as volatile hydrocarbons. This is followed by the decomposition of the maleate group, which can fragment into carbon dioxide and other smaller organic molecules. The final, non-volatile product is expected to be tin(IV) oxide.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.

-

TGA Parameters:

-

Temperature Program: Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: Purge with an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, peak degradation temperatures, and the percentage of residual mass.

References

- 1. This compound | C12H20O4Sn | CID 9906251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 78-04-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound 95 78-04-6 [sigmaaldrich.com]

- 4. This compound Manufacturers, with SDS [mubychem.com]

- 5. osha.gov [osha.gov]

- 6. US3522282A - Process for preparing this compound - Google Patents [patents.google.com]

- 7. This compound | 78-04-6 [chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. preprints.org [preprints.org]

The Core Catalytic Action of Dibutyltin Maleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin (B87310) maleate (B1232345) (DBTM) is a versatile organotin compound widely employed as a catalyst in numerous industrial polymerization and esterification reactions. Its efficacy stems from the Lewis acidic nature of the tin center, which facilitates the activation of carbonyl-containing substrates. This technical guide provides a comprehensive overview of the core mechanism of action of dibutyltin maleate as a catalyst in key chemical transformations, including polyesterification, polyurethane formation, and ring-opening polymerization. Detailed mechanistic pathways, supported by available kinetic data, are presented. Furthermore, this document furnishes detailed experimental protocols for representative reactions and summarizes quantitative data to aid in catalyst evaluation and process optimization.

Introduction: The Role of Organotin Catalysts

Organotin compounds, particularly dialkyltin dicarboxylates like this compound, are crucial catalysts in polymer chemistry.[1][2] Their primary function is to accelerate reactions involving alcohols and carbonyl compounds, such as carboxylic acids, esters, and isocyanates.[1][2] The catalytic prowess of these compounds is attributed to the electrophilic nature of the tin(IV) center, which possesses vacant d-orbitals, allowing it to act as a potent Lewis acid.[1][3] This Lewis acidity enables the coordination and subsequent activation of reactants, thereby lowering the activation energy of the reaction.[1][3]

This compound is utilized in a range of applications, including:

-

Esterification and Transesterification: Catalyzing the formation of polyesters and plasticizers.[2]

-

Polyurethane Production: Promoting the reaction between polyols and isocyanates.[1][4]

-

Ring-Opening Polymerization (ROP): Initiating the polymerization of cyclic esters like ε-caprolactone.[5]

-

PVC Stabilization: Acting as a heat stabilizer in polyvinyl chloride formulations.[1]

This guide will focus on its catalytic role, elucidating the fundamental mechanisms that underpin its activity.

Core Mechanism of Action: Lewis Acid Catalysis

The central theme of this compound's catalytic activity is its function as a Lewis acid.[1] The tin atom coordinates to the carbonyl oxygen of a carboxylic acid, ester, or isocyanate. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol.[1][3]

Two primary mechanistic pathways are generally proposed for organotin-catalyzed reactions:

-

Lewis Acid Mechanism: The tin compound directly activates the carbonyl-containing substrate through coordination. This is the most commonly accepted mechanism for esterification and transesterification reactions where ligand exchange with the alcohol is not favored.[3]

-

Coordination-Insertion Mechanism: This pathway is predominant in the ring-opening polymerization of lactones and is also relevant in polyurethane formation. It involves the initial reaction of the catalyst with an alcohol (or initiator) to form a tin alkoxide. The monomer then coordinates to the tin center and inserts into the Sn-O bond of the alkoxide.[5][6]

The following sections will detail these mechanisms in the context of specific reaction types.

Application in Polyesterification and Transesterification

In polyesterification and transesterification reactions, this compound catalyzes the formation of an ester linkage by activating the carboxylic acid or ester substrate.

Mechanistic Pathway

The catalytic cycle for esterification generally proceeds through the following steps:

-

Coordination: The Lewis acidic tin center of this compound coordinates with the carbonyl oxygen of the carboxylic acid.

-

Activation: This coordination enhances the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer & Elimination: A proton is transferred, and a water molecule is eliminated, yielding the ester product.

-

Catalyst Regeneration: The catalyst is regenerated and can participate in a new cycle.

dot graph TD { rankdir="LR"; node[shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "General Lewis Acid Mechanism for DBTM-Catalyzed Esterification."

Quantitative Data

While specific kinetic data for this compound in esterification is sparse in the reviewed literature, comparative studies of organotin catalysts highlight the factors influencing reactivity. The Lewis acidity, governed by the substituents on the tin atom, is paramount.

| Catalyst | Chemical Formula | Reactivity Order | Apparent Rate Constant (k_ap) h⁻¹ |

| Butyltin trichloride | BuSnCl₃ | 1 | -0.6237 |

| Dibutyltin dilaurate | Bu₂(Sn(Lau)₂ | 2 | Not Reported |

| Dibutyltin dichloride | Bu₂SnCl₂ | 3 | Not Reported |

| Dibutyltin oxide | Bu₂SnO | 4 | Not Reported |

| Butylstannoic acid | BuSnO(OH) | 5 | Not Reported |

| Table 1: Comparative reactivity of various organotin catalysts in the esterification of oleic acid and glycerol (B35011) at 180°C.[1] This data illustrates that stronger Lewis acids (e.g., butyltin trichloride) can exhibit higher activity. |

Application in Polyurethane Formation

This compound and related compounds are effective catalysts for the synthesis of polyurethanes, which involves the reaction of a diisocyanate with a polyol.

Mechanistic Pathway

The mechanism for polyurethane formation is believed to involve the formation of a ternary complex between the tin catalyst, the alcohol (polyol), and the isocyanate. This brings the reactants into close proximity and facilitates the reaction.

-

Complex Formation: The catalyst coordinates with both the hydroxyl group of the polyol and the isocyanate group.

-

Activation: The coordination activates both reactants, lowering the activation energy for the nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbon of the isocyanate.

-

Urethane (B1682113) Formation: The reaction proceeds to form the urethane linkage.

-

Catalyst Release: The catalyst is released and can engage in another catalytic cycle.

dot graph TD { rankdir="LR"; node[shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Mechanism of DBTM-Catalyzed Polyurethane Formation."

Quantitative Data

Kinetic studies on polyurethane formation often use dibutyltin dilaurate (DBTDL) as a model catalyst. The reaction rate is dependent on the catalyst concentration. For the reaction between 4,4'-diphenylmethane diisocyanate (MDI) and various alcohols in DMF, the reaction rate is proportional to the square root of the DBTDL concentration, suggesting a mechanism where the catalyst dissociates into an active species.[7]

| Alcohol | Temperature (°C) | k₂ (L mol⁻¹ min⁻¹) at [DBTDL] = 0.5 x 10⁻⁴ mol/L | k₂ (L mol⁻¹ min⁻¹) at [DBTDL] = 2.0 x 10⁻⁴ mol/L |

| Methanol | 25.1 | 0.057 | 0.098 |

| Ethanol | 25.1 | 0.026 | 0.046 |

| 1-Propanol | 25.1 | 0.023 | 0.041 |

| 1-Butanol | 25.1 | 0.025 | 0.043 |

| Table 2: Second-order rate constants (k₂) for the reaction of MDI with various alcohols catalyzed by Dibutyltin Dilaurate (DBTDL) in DMF.[7] This data indicates an increase in reaction rate with higher catalyst concentration. |

Application in Ring-Opening Polymerization (ROP)

This compound has been successfully employed as an initiator for the ring-opening polymerization of cyclic esters, such as ε-caprolactone (ε-CL), to produce biodegradable polyesters like polycaprolactone (B3415563) (PCL).[5]

Mechanistic Pathway

The polymerization proceeds via a coordination-insertion mechanism.

-

Initiation: The this compound (DBTML) initiator reacts with the ε-CL monomer. The carbonyl oxygen of the ε-CL coordinates to the tin atom of DBTML.

-

Ring-Opening: The ester bond of the ε-CL is cleaved, and the monomer is inserted into a Sn-O bond of the initiator. This forms a new, longer-chain tin alkoxide.

-

Propagation: Subsequent ε-CL monomers coordinate to the tin center of the growing chain and insert into the tin-alkoxide bond, propagating the polymer chain.

-

Termination: The polymerization is typically terminated by the addition of a proton source (e.g., from hydrolysis) which cleaves the tin-alkoxide bond, releasing the final polymer chain with a hydroxyl end-group.

dot graph TD { rankdir="LR"; node[shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Coordination-Insertion Mechanism for ROP of ε-Caprolactone."

Quantitative Data

Non-isothermal DSC has been used to study the kinetics of ε-CL polymerization initiated by DBTM. The activation energy (Ea) can be determined using methods like the Kissinger equation.

| Initiator Concentration (mol%) | Heating Rate (°C/min) | Peak Temperature (Tm, K) | Activation Energy (Ea, kJ/mol) |

| 3.0 | 4 | 465.3 | 125.8 |

| 3.0 | 6 | 470.1 | 125.8 |

| 3.0 | 8 | 473.4 | 125.8 |

| 3.0 | 10 | 476.3 | 125.8 |

| 4.0 | 4 | 458.2 | 114.7 |

| 4.0 | 6 | 463.3 | 114.7 |

| 4.0 | 8 | 467.4 | 114.7 |

| 4.0 | 10 | 470.5 | 114.7 |

| Table 3: Kinetic parameters for the non-isothermal ROP of ε-caprolactone initiated by this compound (DBTM), determined by the Kissinger method.[5] The data shows that a higher initiator concentration leads to a lower activation energy. |

Experimental Protocols

The following are generalized experimental protocols for reactions catalyzed by dibutyltin compounds. Researchers should optimize these procedures for their specific substrates and equipment.

Protocol for Polyesterification of Adipic Acid

This protocol describes a general procedure for melt polycondensation to synthesize polyesters.

Methodology:

-

Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

-

Charging Reactants: Charge the flask with equimolar amounts of adipic acid and a diol (e.g., 1,4-butanediol).

-

Catalyst Addition: Add this compound (typically 0.1-0.5% by weight of the reactants).

-

First Stage (Esterification): Heat the mixture under a nitrogen atmosphere to 150-190°C with constant stirring. Water produced during the reaction will be distilled off.

-

Second Stage (Polycondensation): Once the initial water evolution ceases, gradually apply a vacuum (e.g., down to <15 mbar).

-

Monitoring: Periodically take samples to determine the acid value by titration with a standardized solution of KOH. The reaction is considered complete when the acid value reaches a predetermined low level.[8]

-

Isolation: Once the desired molecular weight is achieved (indicated by melt viscosity or acid number), cool the reactor and isolate the polyester (B1180765) product.

Protocol for Polyurethane Synthesis

This protocol outlines the synthesis of polyurethane from a diisocyanate and a polyol.

Methodology:

-

Reactant Preparation: In a reaction vessel under a dry nitrogen atmosphere, add the polyol (e.g., polypropylene (B1209903) glycol) and any chain extender (e.g., 1,4-butanediol) dissolved in a dry solvent (e.g., dimethyl sulfoxide).

-

Prepolymer Formation: Heat the mixture to ~70°C and add the diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate). Stir for 1-2 hours to form the prepolymer.

-

Catalyst Addition: Lower the temperature to below 50°C and add the this compound catalyst (a small quantity, e.g., 0.05-0.1% by weight).[9]

-

Curing: Increase the temperature to ~90°C and continue stirring. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) using in-situ FTIR spectroscopy.

-

Isolation: Once the isocyanate is consumed, the reaction is complete. The polyurethane can be isolated by precipitation in a non-solvent like water, followed by filtration and drying in a vacuum oven.[9]

Protocol for Ring-Opening Polymerization of ε-Caprolactone

This protocol is based on the solvent-free bulk polymerization of ε-caprolactone.[5]

Methodology:

-

Preparation: Dry ε-caprolactone and this compound under vacuum before use.

-

Reaction Setup: In a flame-dried reaction vial under a nitrogen atmosphere, add the desired amount of this compound initiator (e.g., 3-4 mol%).

-

Monomer Addition: Add the ε-caprolactone monomer to the vial via syringe.

-

Polymerization: Place the sealed vial in a preheated oil bath at the desired polymerization temperature (e.g., 150°C).

-

Monitoring (Optional): The polymerization kinetics can be studied by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy or by using non-isothermal Differential Scanning Calorimetry (DSC).[5]

-

Termination and Isolation: After the desired time, cool the reaction to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent (e.g., cold methanol).

-

Purification: Collect the precipitated polycaprolactone by filtration and dry it under vacuum to a constant weight.

Conclusion

This compound serves as a highly effective and versatile catalyst for a range of industrially significant reactions. Its mechanism of action is fundamentally rooted in its Lewis acidity, which allows it to activate carbonyl-containing substrates towards nucleophilic attack. In polyesterification, it follows a classic Lewis acid pathway. In polyurethane formation, it facilitates the reaction through the formation of a ternary complex. For the ring-opening polymerization of lactones, it acts as an initiator via a coordination-insertion mechanism. Understanding these core mechanisms is essential for researchers and process chemists to optimize reaction conditions, control polymer properties, and develop novel synthetic routes. The provided data and protocols offer a foundational guide for the practical application of this important organotin catalyst.

References

- 1. benchchem.com [benchchem.com]

- 2. US5166310A - Preparation of polyesters with tin catalyst - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. datapdf.com [datapdf.com]

- 8. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bhu.ac.in [bhu.ac.in]

An In-Depth Technical Guide to the Health and Safety of Dibutyltin Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for Dibutyltin (B87310) maleate (B1232345), a compound utilized in various industrial applications and of interest to the research and drug development sectors. This document outlines the toxicological profile, safe handling procedures, and emergency protocols associated with this organotin compound. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided for key toxicological assessments. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanisms of action and the procedures for its evaluation.

Toxicological Profile

Dibutyltin maleate exhibits a range of toxic effects, with the primary routes of exposure being inhalation, ingestion, and dermal contact. The severity of its health effects necessitates strict adherence to safety protocols.

Acute Toxicity

The acute toxicity of this compound has been evaluated through oral, dermal, and inhalation routes, with the following quantitative data summarized in the table below.

| Toxicity Endpoint | Test Guideline | Species | Route | Value | Classification |

| LD50 | OECD 401 | Rat (male) | Oral | 422 mg/kg | Harmful if swallowed[1][2] |

| LD50 | OECD 402 | Rat (male and female) | Dermal | > 2000 mg/kg | Not classified as acutely toxic by dermal route[1] |

| LC50 | - | Rat (male) | Inhalation (4h) | 313 mg/m³ | Fatal if inhaled[1][2] |

Skin and Eye Irritation

This compound is corrosive to the skin and poses a risk of serious eye damage.

| Endpoint | Test Guideline | Species | Result | Classification |

| Skin Corrosion/Irritation | OECD 404 | Rat | Causes burns | Causes severe skin burns and eye damage[1] |

| Serious Eye Damage/Irritation | OECD 405 | Rabbit | Risk of serious damage to eyes | Causes serious eye damage[1] |

Other Health Effects

Beyond acute toxicity and local effects, this compound is associated with several other significant health hazards:

-

Skin Sensitization: May cause an allergic skin reaction.[2][3]

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.[2][3]

-

Reproductive Toxicity: May damage fertility or the unborn child.[2][3]

-

Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[2][3]

Mechanisms of Toxicity: Signaling Pathways

The toxicity of dibutyltin compounds, including this compound, is mediated through interference with several key cellular signaling pathways. These disruptions can lead to immunotoxicity, neurotoxicity, and other adverse health effects.

PPARγ/RXRα Pathway Disruption

Dibutyltin compounds, including this compound, can act as partial agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] This interaction can disrupt normal adipogenesis and inflammatory responses.[4][5] The binding of this compound to the PPARγ/RXRα heterodimer can alter gene expression related to lipid metabolism and immune function.

Glucocorticoid Receptor Signaling Interference

Dibutyltin compounds can inhibit the function of the glucocorticoid receptor (GR).[1][6] This interference can disrupt the anti-inflammatory actions of glucocorticoids, leading to immune dysregulation. Dibutyltin has been shown to inhibit ligand binding to the GR and its subsequent transcriptional activity.[6]

MAPK Signaling Pathway Activation

Dibutyltin has been shown to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways in immune cells, such as natural killer (NK) cells.[2] This aberrant activation can interfere with the normal function of these cells, contributing to immunotoxicity.

Induction of Apoptosis

Dibutyltin compounds can induce apoptosis, or programmed cell death, particularly in neuronal cells.[3][7] This process is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments of this compound, based on OECD guidelines.

Workflow for Acute Toxicity Testing

OECD Guideline 401: Acute Oral Toxicity

-

Test Animal: Young adult rats (e.g., Wistar or Sprague-Dawley strain), typically of a single sex (females preferred).

-

Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity of 30-70%.[8]

-

Preparation: Animals are fasted overnight prior to dosing.[8]

-

Dose Administration: The test substance is administered in a single dose by gavage. The vehicle should be inert (e.g., corn oil or water).[8]

-

Observation Period: Animals are observed for at least 14 days.[9]

-

Parameters Observed: Mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior), and body weight are recorded.

-

Pathology: A gross necropsy is performed on all animals.

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

OECD Guideline 402: Acute Dermal Toxicity

-

Test Animal: Young adult rats (e.g., Wistar strain), typically 5 males and 5 females per group.[2]

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[3]

-

Dose Administration: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[3]

-

Observation Period: Animals are observed for 14 days.[2]

-

Parameters Observed: Mortality, clinical signs of toxicity, and local skin reactions at the application site are recorded. Body weights are measured weekly.

-

Pathology: A gross necropsy is performed on all animals.

-

Data Analysis: The LD50 is determined. For a limit test, if no mortality is observed at 2000 mg/kg, further testing may not be necessary.[2]

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

Test Animal: Albino rabbits are the preferred species.[10]

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Dose Administration: 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and non-irritating tape.[10]

-

Exposure Period: 4 hours.[10]

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended to 14 days to assess the reversibility of effects.[10]

-

Scoring: Dermal reactions are scored according to a standardized grading system (e.g., Draize scale).

OECD Guideline 405: Acute Eye Irritation/Corrosion

-

Test Animal: Albino rabbits.[11]

-

Procedure: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[11]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[11]

-

Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system. The reversibility of the lesions is also assessed.

Safe Handling and Personal Protective Equipment (PPE)

Given the significant health hazards of this compound, strict adherence to the following handling procedures and use of appropriate PPE is mandatory.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment

-

Eye Protection: Chemical safety goggles or a face shield are required.[6]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential for significant exposure, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

General Hygiene Practices

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Wash hands thoroughly after handling.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills: Carefully scoop up the material and place it into a suitable container for disposal. Avoid generating dust. Clean the spill area with a suitable decontaminating agent.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. This material may be classified as a hazardous waste.

This technical guide is intended to provide essential health and safety information for professionals working with this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) and relevant institutional and regulatory guidelines before handling this chemical.

References

- 1. Molecular Mechanisms of Environmental Organotin Toxicity in Mammals [jstage.jst.go.jp]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 4. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dibutyltin Disrupts Glucocorticoid Receptor Function and Impairs Glucocorticoid-Induced Suppression of Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. daikinchemicals.com [daikinchemicals.com]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Environmental Impact of Organotin Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Organotin compounds (OTCs) are a class of organometallic chemicals characterized by at least one tin-carbon bond. Their versatile properties have led to their widespread use as PVC stabilizers, catalysts, agricultural pesticides, and most notably, as biocides in antifouling paints for marine vessels.[1] However, the extensive use of OTCs, particularly tributyltin (TBT) and triphenyltin (B1233371) (TPT), has resulted in significant environmental contamination, posing a substantial threat to aquatic ecosystems and potentially human health.[2] Trisubstituted organotins are recognized as highly toxic, persistent, and bioaccumulative endocrine disruptors.[2] This guide provides a comprehensive technical overview of the environmental impact of organotin compounds, focusing on their toxicity, mechanisms of action, and the analytical and experimental methodologies used for their assessment.

Introduction to Organotin Compounds

Organotin compounds are classified based on the number of organic groups attached to the tin atom: mono-, di-, tri-, and tetra-substituted organotins. The nature and number of these organic moieties determine the compound's physicochemical properties and toxicity.[1] While inorganic tin is relatively non-toxic, the organic derivatives exhibit a wide range of biological activities.[3] Triorganotins, such as TBT and TPT, are the most toxic, primarily due to their ability to disrupt cellular processes at very low concentrations.[4] The primary sources of organotin pollution in the aquatic environment have been the leaching of antifouling paints from ship hulls, agricultural runoff, and industrial effluents.[5] Despite international regulations, including a global ban on TBT-based antifouling paints by the International Maritime Organization (IMO) in 2008, these compounds persist in sediments and continue to pose an ecological risk.[6]

Quantitative Toxicity Data

The toxicity of organotin compounds varies significantly depending on the specific compound, the organism, and the duration of exposure. The following tables summarize acute and chronic toxicity data for various organotin compounds in aquatic and mammalian species.

Table 1: Acute and Chronic Toxicity of Organotin Compounds to Aquatic Organisms

| Organotin Compound | Species | Endpoint | Duration | Concentration (µg/L) | Reference(s) |

| Tributyltin (TBT) | |||||

| Daphnia magna (Water flea) | LC50 | 48 h | 0.03 | [7] | |

| Oncorhynchus mykiss (Rainbow trout) | LC50 | 96 h | 2.6 - 12.7 | [8] | |

| Pimephales promelas (Fathead minnow) | LOEL (growth) | 33 d | 0.08 | [8] | |

| Crassostrea gigas (Pacific oyster) larvae | LC50 | 96 h | 1.557 | [9] | |

| Skeletonema costatum (Marine diatom) | EC50 (growth) | 72 h | >0.27 (as Sn) | [8] | |

| Triphenyltin (TPT) | |||||

| Rhamdia quelen (Silver catfish) | LC50 | 96 h | 9.73 (as Sn) | [10] | |

| Pimephales promelas (Fathead minnow) | LOEL (growth) | 30 d | 0.22 | [8] | |

| Marine green algae | EC50 | 72 h | 0.92 | [6] | |

| Dibutyltin (DBT) | |||||

| Culex pipiens (Mosquito larva) | LC50 | 24 h | 100 (as Sn) | [8] | |

| Skeletonema costatum (Marine diatom) | EC50 (growth) | 72 h | 10 (as Sn) | [8] | |

| Monobutyltin (MBT) | |||||

| Oryzias latipes (Red killifish) | LC50 | 48 h | 16,000 (as Sn) | [8] |

Table 2: Mammalian Toxicity of Selected Organotin Compounds

| Organotin Compound | Species | Endpoint | Route of Exposure | Dose | Reference(s) |

| Tributyltin Oxide (TBTO) | Rat | LD50 | Oral | 55 - 87 mg/kg | [4] |

| Rat | NOAEL (immunotoxicity) | Oral (diet) | 0.025 mg/kg/day | [11] | |

| Rabbit | LD50 | Dermal | 900 mg/kg | [4] | |

| Triphenyltin Hydroxide (B78521) (TPTH) | Rat | NOAEL | Inhalation | 0.014 mg/m³ | [12] |

| Rabbit | NOAEL (maternal toxicity) | Oral (gavage) | 0.1 mg/kg/day | [11] |

Mechanisms of Toxicity and Signaling Pathways

Organotin compounds exert their toxic effects through various mechanisms, primarily by disrupting endocrine signaling and interfering with fundamental cellular processes.

Endocrine Disruption: The Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor (PPARγ) Pathway

Tributyltin and other organotins are potent agonists of the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[13] These nuclear receptors form a heterodimer (RXR/PPARγ) that plays a crucial role in regulating gene expression involved in lipid metabolism and adipogenesis.[14]

Organotin binding to the RXR/PPARγ heterodimer activates the transcription of target genes, leading to the differentiation of preadipocytes into mature adipocytes.[15] This has led to the classification of organotins as "obesogens," environmental contaminants that can promote obesity.[16] In aquatic invertebrates, particularly marine gastropods, the activation of the RXR signaling pathway by organotins is a key mechanism in the development of "imposex," the imposition of male sexual characteristics onto females.[17] This occurs at extremely low, environmentally relevant concentrations and can lead to reproductive failure and population decline.[11]

Caption: Organotin activation of the RXR/PPARγ signaling pathway.

Disruption of Thyroid Hormone Signaling

Organotin compounds can interfere with the hypothalamus-pituitary-thyroid (HPT) axis, disrupting thyroid hormone homeostasis.[18] Some organotins, such as fentin hydroxide, have been shown to have an antagonistic effect on the thyroid hormone receptor β, inhibiting the transcriptional activation mediated by triiodothyronine (T3).[18] This disruption of thyroid signaling can lead to developmental and metabolic abnormalities in vertebrates.[7]

Caption: Disruption of thyroid hormone signaling by organotins.

Inhibition of Na+/K+-ATPase

Organotin compounds can inhibit the activity of Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[19] This inhibition disrupts ion transport, which can lead to a cascade of downstream effects, including altered cell volume, excitability, and transport of other solutes. The exact mechanism of inhibition is still under investigation but is thought to involve the interaction of organotins with the enzyme, leading to conformational changes that impair its function.[20]

Caption: Inhibition of Na+/K+-ATPase by organotin compounds.

Experimental Protocols

Analytical Method for Organotin Determination in Biological Tissues

This protocol outlines a general procedure for the extraction, derivatization, and analysis of organotin compounds in biological tissues using gas chromatography.

1. Sample Preparation and Extraction:

- Homogenize a known weight of the tissue sample.

- For fish muscle, a base digestion pretreatment can be employed using 3% (w/v) potassium hydroxide (KOH) at 60°C for 1 hour to solubilize the tissue.[21]

- For other tissues, an accelerated solvent extraction (ASE) with a methanol-water solution of acetic acid/sodium acetate (B1210297) containing tropolone (B20159) (0.03% w/v) can be used.[22]

- Alternatively, extract the homogenized tissue with a solvent mixture of hexane (B92381):acetic acid:tropolone (99:1:0.1 v/v) followed by sonication.[1]

2. Derivatization (Ethylation):

- Adjust the pH of the extract to between 6 and 7.[21]

- Add a 1% (w/v) solution of sodium tetraethylborate (NaBEt₄) to the extract and allow the reaction to proceed for 1 hour. This converts the ionic organotin species into their more volatile ethylated derivatives.[21]

3. Extraction of Derivatized Compounds:

- Perform a liquid-liquid extraction of the derivatized organotins using an organic solvent such as hexane.[23]

4. Instrumental Analysis:

- Analyze the hexane extract using a gas chromatograph (GC) coupled with a suitable detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS).[21][24]

- Use appropriate internal standards for quantification.

// Nodes

Sample [label="Biological Tissue Sample\n(e.g., Fish Muscle)", fillcolor="#F1F3F4", fontcolor="#202124"];

Homogenization [label="Homogenization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Extraction [label="Extraction\n(e.g., Base Digestion or ASE)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Derivatization [label="Derivatization\n(Ethylation with NaBEt₄)", fillcolor="#FBBC05", fontcolor="#202124"];

LLE [label="Liquid-Liquid Extraction\n(with Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Analysis [label="GC-FPD or GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Quantification [label="Quantification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Sample -> Homogenization;

Homogenization -> Extraction;

Extraction -> Derivatization;

Derivatization -> LLE;

LLE -> Analysis;

Analysis -> Quantification;

}

Caption: General workflow for organotin analysis in biological tissues.

In Vitro Apoptosis Assay

This protocol describes a method for assessing organotin-induced apoptosis in a cell culture model using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

1. Cell Culture and Treatment:

- Seed a suitable cell line (e.g., human neuroblastoma cells) in a T25 culture flask at a density of 1 x 10⁶ cells.[10]

- After 48 hours of incubation, treat the cells with various concentrations of the organotin compound (e.g., 1 to 10 µM of TBT) for desired time points (e.g., 1, 3, 6, 12, 24 hours).[23] Include appropriate controls (untreated, vehicle control).

2. Cell Harvesting:

- Collect both the floating (apoptotic) and adherent cells. For adherent cells, use trypsinization.[10]

- Wash the collected cells twice with phosphate-buffered saline (PBS) by centrifugation.[10]

3. Staining:

- Resuspend the cell pellet in Annexin V binding buffer.[23]

- Add FITC-conjugated Annexin V and PI to the cell suspension.[23]

- Incubate in the dark for 15 minutes at room temperature.[23]

4. Flow Cytometry Analysis:

- Analyze the stained cells using a flow cytometer.[10]

- Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Imposex Assessment in Gastropods (Vas Deferens Sequence Index - VDSI)

This protocol outlines the assessment of imposex in female gastropods by determining the Vas Deferens Sequence Index (VDSI).

1. Sample Collection and Dissection:

- Collect a sufficient number of adult female gastropods from the study site.

- Dissect the individuals to expose the reproductive organs. Determine the sex of each individual.

2. VDS Staging:

- Examine each female for the presence and developmental stage of male sexual characteristics (penis and vas deferens).

- Assign a VDS stage to each female based on a standardized classification scheme (a simplified version is presented below):

- Stage 0: Normal female, no male characteristics.

- Stage 1: Small penis present.

- Stage 2: Penis and a short vas deferens present.

- Stage 3: Well-developed penis and vas deferens.

- Stage 4: Penis and vas deferens are fully developed, and the vas deferens may start to constrict the vaginal opening.

- Stage 5: The vaginal opening is constricted or blocked by the vas deferens, leading to sterility.

- Stage 6: Aborted egg capsules are visible in the pallial oviduct.

3. VDSI Calculation:

- Calculate the VDSI for the population using the following formula:

- VDSI = (Sum of VDS stages for all females) / (Total number of females examined)

Conclusion

Organotin compounds, particularly TBT and TPT, are highly toxic environmental pollutants with well-documented adverse effects on a wide range of organisms. Their ability to act as potent endocrine disruptors, even at nanomolar concentrations, underscores the significant ecological risk they pose. Although their use in antifouling paints has been largely banned, their persistence in the environment necessitates continued monitoring and research. The methodologies outlined in this guide provide a framework for the accurate detection and toxicological assessment of these hazardous compounds, which is crucial for understanding their ongoing environmental impact and for the development of effective remediation strategies. For researchers and professionals in drug development, an understanding of the mechanisms of organotin toxicity, particularly their interaction with nuclear receptors, can provide valuable insights into potential off-target effects and the design of safer chemical compounds.

References

- 1. epa.gov [epa.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

- 5. Organotins are potent activators of PPARγ and adipocyte differentiation in bone marrow multipotent mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triphenyltin [utslappisiffror.naturvardsverket.se]

- 7. researchgate.net [researchgate.net]

- 8. canada.ca [canada.ca]

- 9. cfs.gov.hk [cfs.gov.hk]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Triphenyltin Compounds (CICADS) [inchem.org]

- 13. Organotin compounds promote adipocyte differentiation as agonists of the peroxisome proliferator-activated receptor gamma/retinoid X receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Involvement of the retinoid X receptor in the development of imposex caused by organotins in gastropods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Disruptive effects of two organotin pesticides on the thyroid signaling pathway in Xenopus laevis during metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Differential effects of organometallic tin compounds on Na+/K+-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Optimization of an analytical method for determining organotin compounds in fish tissue by base-hydrolysis pretreatment and simultaneous ethylation-extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of organotin compounds in biological samples using accelerated solvent extraction, sodium tetraethylborate ethylation, and multicapillary gas chromatography-flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. ysi.com [ysi.com]

Spectroscopic Profile of Dibutyltin Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dibutyltin (B87310) maleate (B1232345) (DBTM), an organotin compound utilized as a catalyst and a stabilizer in various industrial applications, including in the manufacturing of polyvinyl chloride (PVC) products.[1] Understanding its spectroscopic profile is crucial for quality control, reaction monitoring, and toxicological assessment. This document collates data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by detailed experimental protocols and logical workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for dibutyltin maleate. It is important to note that while IR and MS data are based on available experimental spectra, the NMR data are presented as estimated values derived from analyses of closely related dibutyltin(IV) carboxylates due to the absence of a complete, published, and assigned dataset for this specific molecule.[2][3][4]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl groups of the maleate moiety and vibrations associated with the butyl chains and the tin-oxygen bonds. The data below is interpreted from the condensed phase spectrum available in the NIST Chemistry WebBook.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2958, 2925, 2870 | Strong | C-H stretching (asymmetric and symmetric) of alkyl groups |

| ~1725 | Strong | C=O stretching (asymmetric) of coordinated carboxylate |

| ~1570 | Strong | C=O stretching (symmetric) of coordinated carboxylate |

| ~1465 | Medium | C-H bending of CH₂ and CH₃ groups |

| ~1380 | Medium | C-H bending (umbrella) of CH₃ group |

| ~850 | Medium | C=C-H out-of-plane bending |

| ~600 | Medium-Strong | Sn-O stretching |

| ~525 | Medium | Sn-C stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds.[3] The expected chemical shifts for this compound in a non-coordinating solvent like CDCl₃ are detailed below.

1.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the olefinic protons of the maleate group and the four distinct protons of the n-butyl chains attached to the tin atom.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~6.2 - 6.4 | Singlet | -CH=CH- | Olefinic protons of the maleate backbone. |

| ~1.5 - 1.7 | Multiplet | Sn-CH₂-CH₂ - | α-methylene protons. |

| ~1.2 - 1.4 | Multiplet | Sn-(CH₂)₂-CH₂ - | β-methylene protons. |

| ~1.0 - 1.2 | Multiplet | CH₂ -CH₃ | γ-methylene protons. |

| ~0.9 | Triplet | -CH₃ | Terminal methyl protons. |

1.2.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~170 - 175 | C =O | Carboxylate carbonyl carbon. |

| ~130 - 135 | -C H=C H- | Olefinic carbons. |

| ~27 - 29 | Sn-(CH₂)₂-C H₂- | β-carbon of the butyl chain. |

| ~26 - 28 | C H₂-CH₃ | γ-carbon of the butyl chain. |

| ~18 - 20 | Sn-C H₂- | α-carbon of the butyl chain. |

| ~13 - 14 | -C H₃ | Terminal methyl carbon. |

1.2.3 ¹¹⁹Sn NMR Spectroscopy